2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride
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Overview
Description
2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride is a chemical compound with the molecular formula C7H5BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride typically involves the sulfonation of 2-Bromo-4-fluoro-5-methylbenzene followed by chlorination. The reaction conditions often require the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-4-methylbenzenesulfonyl Chloride
- 4-Bromo-2-fluoro-5-methylbenzenesulfonyl Chloride
- 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
Uniqueness
2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
874804-16-7 |
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Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-bromo-4-fluoro-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-7(13(9,11)12)5(8)3-6(4)10/h2-3H,1H3 |
InChI Key |
CPAJBOOKTVJFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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